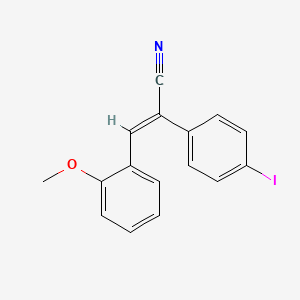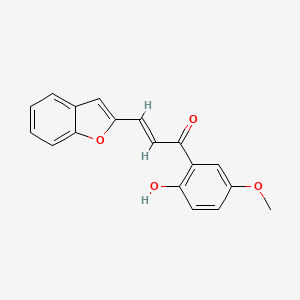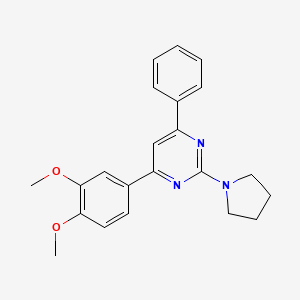
2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile (IPMAN) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. IPMAN is a member of the acrylonitrile class of compounds, which have been shown to possess a wide range of biological activities. In
Applications De Recherche Scientifique
2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in many diseases, including cancer and neurodegenerative diseases. This compound has also been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile is its versatility as a therapeutic agent. It has been shown to possess a wide range of biological activities, making it a potential candidate for the treatment of many diseases. However, there are also several limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Orientations Futures
There are several potential future directions for the study of 2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile. One potential direction is the development of new synthetic methods for the production of this compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of a carbonyl compound with a compound containing an active methylene group in the presence of a base catalyst. For the synthesis of this compound, 4-iodobenzaldehyde and 2-methoxybenzylidenemalononitrile are used as the starting materials.
Propriétés
IUPAC Name |
(E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c1-19-16-5-3-2-4-13(16)10-14(11-18)12-6-8-15(17)9-7-12/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPVVQJZPMQZHW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)


![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)

![3-(difluoromethyl)-6-methyl-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5363197.png)
![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)
![[(4-{[5-(4-morpholinylmethyl)-3-isoxazolyl]carbonyl}-2-morpholinyl)methyl]amine dihydrochloride](/img/structure/B5363219.png)


![2-chloro-N-{1-[1-(3-fluoropropyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5363250.png)